molecular formula C11H18N4O B1530132 6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1354088-12-2

6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No. B1530132
CAS RN: 1354088-12-2
M. Wt: 222.29 g/mol
InChI Key: UJTBWFSBDAKPLD-UHFFFAOYSA-N
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Description

“6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1354088-12-2 . It has a molecular weight of 222.29 . The IUPAC name for this compound is N-(6-ethoxy-4-pyrimidinyl)-N-(4-piperidinyl)amine .

Physical and Chemical Properties The compound is a powder at room temperature . The InChI code for this compound is 1S/C11H18N4O/c1-2-16-11-7-10 (13-8-14-11)15-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3, (H,13,14,15) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The compound is instrumental in the synthesis of heterocyclic structures, which are core components of many pharmaceutical agents. For example, it has been used in the preparation of pyrimidine derivatives that exhibit anti-inflammatory and analgesic activities. These derivatives have been synthesized through reactions involving amino-thiouracil with visnagen or khellin, indicating the versatility of pyrimidine compounds in medicinal chemistry (Abu‐Hashem et al., 2011).

Enantioselective Synthesis

  • It is also a key player in enantioselective synthesis, serving as a building block for the creation of chiral compounds. For instance, its derivatives have been used in asymmetric carbon-carbon bond formations in conjugate additions to nitroalkenes, leading to highly enantioenriched products. This methodology provides access to substituted piperidines, pyrrolidines, and pyrimidinones, demonstrating its utility in the synthesis of complex, biologically active molecules (Johnson et al., 2002).

Antifungal and Antibacterial Agents

  • The compound's framework has been modified to produce derivatives with significant antifungal and antibacterial properties. For example, certain pyrimidine imines and thiazolidinones containing piperidine have shown notable antibacterial activity, highlighting the potential of such derivatives in combating microbial infections (Merugu et al., 2010).

Inhibitors of Kinases

  • Furthermore, derivatives of "6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine" have been explored as inhibitors of kinases, such as deoxycytidine kinase (dCK), which plays a crucial role in nucleoside metabolism. These inhibitors have potential applications in cancer therapy, indicating the importance of this compound in the development of new anticancer drugs (Zhang et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-ethoxy-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-16-11-7-10(13-8-14-11)15-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTBWFSBDAKPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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